Biodinamine vitamin D2

Overview

Description

Biodinamine Vitamin D2, also known as ergocalciferol, is a type of Vitamin D that helps your body absorb calcium . It is used to treat conditions such as hypoparathyroidism (decreased functioning of the parathyroid glands), rickets (softening of the bones caused by vitamin D deficiency), or low levels of phosphate in the blood . It is available for purchase as an industrial-grade product with a content of 99% .

Synthesis Analysis

Vitamin D2 can be synthesized from various vitamin D analogs . Liquid chromatography and mass spectrometry are the preferred analytical techniques for simultaneous measurement of multiple vitamin D metabolites .

Molecular Structure Analysis

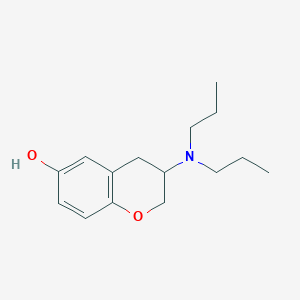

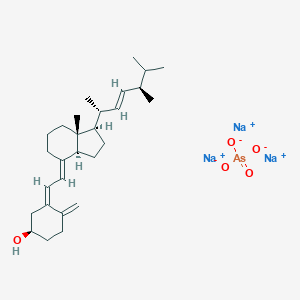

Vitamin D2 has an extra methyl (C-28) attached to carbon 24 on the vitamin D side-chain together with an extra double bond at C-22(23) .

Chemical Reactions Analysis

Vitamin D metabolites, including Vitamin D2, are involved in various chemical reactions. The primary action of 1,25(OH)2D occurs through its binding to the nuclear vitamin D receptor (VDR), which heterodimerizes with the retinoid X receptor and binds to vitamin D-responsive elements close to target genes .

Scientific Research Applications

Enhancing Immunity to Mycobacteria : A study by Martineau et al. (2007) found that a single oral dose of vitamin D significantly enhanced the ability of participants' whole blood to restrict luminescence of mycobacteria in vitro, suggesting a potential role in enhancing immunity against tuberculosis-like infections (Martineau et al., 2007).

Pharmacokinetics in Rats : Research by Branton and Jana (2017) explored how Biofield Energy Healing Treatment affected the pharmacokinetics of vitamin D3 in rats, leading to significant alterations in the relative oral exposure and plasma concentrations of 25-hydroxyvitamin D3 (Branton & Jana, 2017).

Neuroprotection in Diabetic Rats : A study by Peeyush et al. (2010) demonstrated that Vitamin D3 supplementation showed functional regulation through dopaminergic, cholinergic, and insulin receptors in the cerebellum of diabetic rats, which plays a major role in neuroprotection in diabetes (Peeyush et al., 2010).

Bioavailability Comparison : Lehmann et al. (2013) studied the bioavailability of vitamin D2 and D3, finding that vitamin D3 increases the total 25(OH)D concentration more effectively than vitamin D2 (Lehmann et al., 2013).

Effects on Serum 25-hydroxyvitamin D Status : Tripkovic et al. (2012) conducted a systematic review and meta-analysis indicating that vitamin D3 is more efficacious at raising serum 25(OH)D concentrations than vitamin D2, suggesting potential preference for supplementation (Tripkovic et al., 2012).

Metabolic Profiling of Vitamin D Metabolites : Aronov et al. (2008) demonstrated a method for the rapid and simultaneous quantification of major vitamin D metabolites, contributing to our understanding of vitamin D's metabolic pathways (Aronov et al., 2008).

Safety And Hazards

High doses of Vitamin D2 can cause hypercalcemia, which increases the risk of fatal heart problems . Overdose could cause serious or life-threatening side effects . Side effects may include chest pain, feeling short of breath, growth problems (in a child taking ergocalciferol), or early signs of vitamin D overdose–weakness, metallic taste in your mouth, weight loss, muscle or bone pain, constipation, nausea, and vomiting .

Future Directions

There is a growing interest in Vitamin D research due to its pleiotropic effects and the increasing prevalence of vitamin D deficiency in the general population . Future studies should investigate whether vitamin D2 supplementation might counteract some of the benefits of vitamin D3 on human health .

properties

IUPAC Name |

trisodium;(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol;arsorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O.AsH3O4.3Na/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4;2-1(3,4)5;;;/h9-10,12-13,19-20,22,25-27,29H,4,7-8,11,14-18H2,1-3,5-6H3;(H3,2,3,4,5);;;/q;;3*+1/p-3/b10-9+,23-12+,24-13-;;;;/t20-,22+,25+,26+,27-,28+;;;;/m0..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBANDPRYHCIAGZ-DKPPOKJTSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C.[O-][As](=O)([O-])[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C.[O-][As](=O)([O-])[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44AsNa3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001319214 | |

| Record name | Biodinamine vitamin D2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Biodinamine vitamin D2 | |

CAS RN |

115586-24-8 | |

| Record name | Biodinamine vitamin D2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115586248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biodinamine vitamin D2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001319214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Oxazolo[5,4-b]pyridin-2-amine](/img/structure/B55825.png)

![(4aR,7R,7aR)-6-methoxy-2,2-dimethyl-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol](/img/structure/B55833.png)